
Quinine, n-amylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine, n-amylchloride is a derivative of quinine, a well-known natural alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant due to its antimalarial properties. The n-amylchloride derivative is synthesized to enhance certain properties of quinine, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinine, n-amylchloride typically involves the reaction of quinine with n-amylchloride under specific conditions. The process begins with the extraction of quinine from the cinchona bark. The extracted quinine is then reacted with n-amylchloride in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using methods such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Quinine, n-amylchloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the n-amyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
Quinine, n-amylchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its antimalarial properties and potential use in treating other diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of quinine, n-amylchloride involves its interaction with various molecular targets. In the case of its antimalarial activity, the compound interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite . This ultimately results in the death of the parasite. The compound may also interact with other cellular targets, affecting processes such as ion transport and enzyme activity.
類似化合物との比較
Quinine, n-amylchloride can be compared with other quinine derivatives and similar compounds:
Quinine: The parent compound, known for its antimalarial properties.
Chloroquine: A synthetic derivative of quinine with enhanced antimalarial activity.
Hydroxychloroquine: Another synthetic derivative with similar uses but different pharmacokinetic properties.
Mefloquine: A related compound with a different mechanism of action and longer half-life.
特性
CAS番号 |
63717-05-5 |
|---|---|
分子式 |
C25H35ClN2O2 |
分子量 |
431.0 g/mol |
IUPAC名 |
(S)-[(2R)-5-ethenyl-1-pentyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C25H35N2O2.ClH/c1-4-6-7-13-27-14-11-19(18(5-2)17-27)15-24(27)25(28)21-10-12-26-23-9-8-20(29-3)16-22(21)23;/h5,8-10,12,16,18-19,24-25,28H,2,4,6-7,11,13-15,17H2,1,3H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1 |
InChIキー |
RILGWRDUQRNRJM-LBCIAOCBSA-M |
異性体SMILES |
CCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
正規SMILES |
CCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



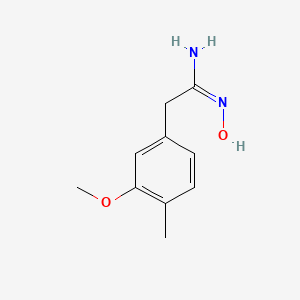


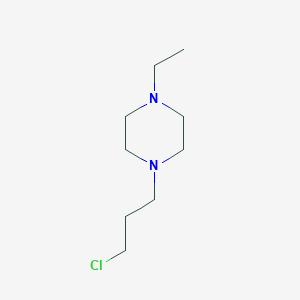
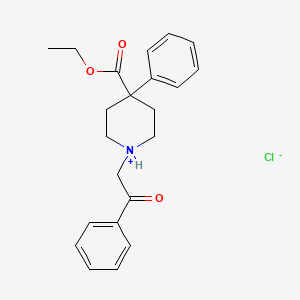
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
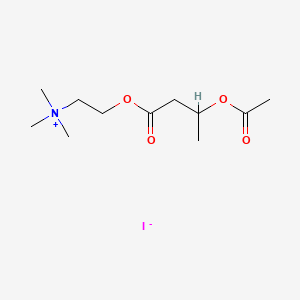

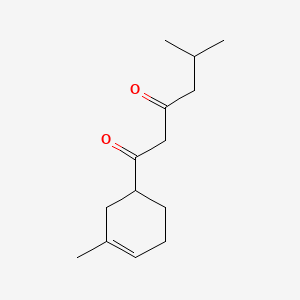
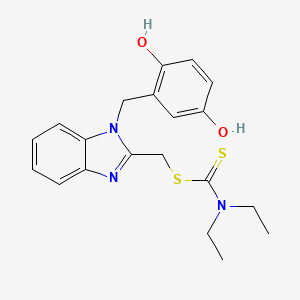

![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
